molecular formula C17H16N2O3 B2436758 N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-84-6

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2436758
CAS No.: 851988-84-6
M. Wt: 296.326
InChI Key: ITBFBMFKNIJYIU-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound designed for research and development purposes. It is built around a benzoxazole scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. Compounds featuring the benzoxazole pharmacophore are frequently investigated for their potential anticancer properties . Specifically, research indicates that benzoxazole derivatives can be designed as inhibitors of the PARP-2 enzyme, a well-validated target in oncology . The structural similarity of this compound to other benzoxazole-based molecules suggests its potential utility in biochemical and cellular assays to study DNA repair mechanisms and to explore new therapeutic avenues, particularly in areas like breast cancer research . The presence of the benzoxazole core and the benzyl group within its structure makes it a valuable intermediate or reference standard for scientists working in drug discovery. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(18-12-13-6-2-1-3-7-13)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFBMFKNIJYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzoxazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to exhibit various biological activities, including antimicrobial and anticancer effects, by interfering with cellular processes and pathways .

Comparison with Similar Compounds

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be compared with similar compounds such as N-benzyl-2,1-benzoxazol-3-amine. While both compounds contain the benzoxazole ring, their unique substituents confer different chemical and biological properties. This compound is particularly noted for its diverse applications in scientific research .

Biological Activity

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzoxazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product. The molecular formula of the compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} .

Antimicrobial Properties

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antimicrobial activity. A study on derivatives of 3-(2-benzoxazol-5-yl)alanine revealed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimal inhibitory concentrations (MICs) for various derivatives were documented, highlighting their potential as antimicrobial agents.

CompoundMIC against Bacillus subtilisMIC against Candida albicans
132 µg/mL64 µg/mL
216 µg/mL32 µg/mL
38 µg/mL16 µg/mL

Anticancer Activity

This compound has also been studied for its cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that certain substitutions on the benzoxazole ring significantly enhance anticancer activity while reducing toxicity to normal cells. For example, compounds were tested against breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2), showing promising results in selectively targeting cancerous cells .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole ring is known to interfere with cellular processes by inhibiting key enzymes involved in cell proliferation and survival pathways. This interference can lead to apoptosis in cancer cells while sparing normal cells under certain conditions .

Comparative Analysis with Similar Compounds

When compared to similar compounds like N-benzyl-2,1-benzoxazol-3-amine, this compound exhibits enhanced biological activities due to its unique substituents that confer different chemical properties. These differences are crucial for optimizing the pharmacological profiles of benzoxazole derivatives .

Case Studies and Research Findings

Recent studies have highlighted various derivatives based on the benzoxazole structure that show promising results in both antimicrobial and anticancer activities:

  • Case Study: Anticancer Activity
    A derivative was tested against multiple cancer cell lines and showed a significant reduction in viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent.
  • Case Study: Antimicrobial Efficacy
    A group of benzoxazole derivatives demonstrated selective toxicity towards Gram-positive bacteria with MIC values ranging from 8 to 64 µg/mL, suggesting their utility in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and how can researchers optimize reaction conditions for higher yields?

  • Methodology : A multi-step synthesis typically involves coupling a benzoxazolone derivative with a propanamide precursor. For example, a nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., using DCC or EDCl as coupling agents) is common. Optimization includes temperature control (0–5°C for intermediate stabilization, as in Scheme 3 of ) and solvent selection (e.g., ethanol or DMF). Yield improvements may require iterative adjustments of stoichiometry, catalyst loading (e.g., piperidine for condensation), and purification via column chromatography .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify benzyl protons (δ ~4.5 ppm for CH2_2), benzoxazolone carbonyl (δ ~160-170 ppm), and propanamide backbone signals.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. highlights SHELX’s robustness for small-molecule refinement, especially for resolving twinned or high-resolution data .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight (e.g., exact mass 444.2260484 as in ) .

Q. What are the primary biological or material science applications of this compound in academic research?

  • Methodology : While direct data on this compound is limited, analogs (e.g., N-substituted benzoxazolone-propanamides) show activity in drug discovery (e.g., kinase inhibition, antimicrobial studies) and materials science (e.g., as intermediates for specialty polymers). Researchers should conduct target-specific assays (e.g., enzyme inhibition, cytotoxicity) and characterize physicochemical properties (e.g., solubility, thermal stability) for material applications .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or crystallographic refinement for this compound?

  • Methodology :

  • Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) or compare with analogs (e.g., ’s spectral data for structurally similar propargylamines).
  • Crystallographic challenges : For twinned or low-quality crystals, use SHELXD for experimental phasing and SHELXL for refinement with restraints on bond lengths/angles. emphasizes SHELX’s utility in resolving complex datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Substitution patterns : Synthesize analogs with modifications to the benzyl group (e.g., halogenation, methoxy substitutions) or benzoxazolone ring (e.g., ’s 4-chlorophenyl variant).
  • Biological assays : Test derivatives against relevant targets (e.g., kinases, receptors) and correlate activity with electronic (Hammett plots) or steric parameters (molecular docking).
  • Computational modeling : Use DFT calculations or MD simulations to predict binding affinities and conformational stability .

Q. How can researchers troubleshoot low purity or byproduct formation during large-scale synthesis?

  • Methodology :

  • Chromatographic purification : Optimize gradients in HPLC or flash chromatography (e.g., Biotage systems as in ) to isolate the target compound.
  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates/byproducts early.
  • Scale-up adjustments : Maintain strict temperature control and inert atmospheres to minimize side reactions. notes that industrial-scale syntheses often require pressurized reactors for exothermic steps .

Q. What advanced techniques are recommended for analyzing intermolecular interactions (e.g., protein binding) involving this compound?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, leveraging SHELXPRO for macromolecular interfaces ( ) .

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